molecular formula C15H19N5O3S B6123508 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No. B6123508
M. Wt: 349.4 g/mol
InChI Key: YNKGDUIUIPOYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as TFP, is a compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and it has been found to have potential applications in several areas of research.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide works by modulating the activity of certain ion channels in the brain. Specifically, it has been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the sensation of pain and temperature, and it has been found to play a role in various diseases, including chronic pain and inflammation.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of TRPV1 ion channels, which can lead to a reduction in pain and inflammation. It has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments is its specificity. It has been found to specifically target TRPV1 ion channels, which can lead to more accurate and reliable results. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments is its potential toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One potential direction is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide analogs that have improved specificity and reduced toxicity. Another potential direction is the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide in combination with other drugs, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide and its potential applications in various areas of research.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide involves the reaction between 5-ethyl-1,3,4-thiadiazol-2-amine and 4-(2-furoyl)-1-piperazinecarboxylic acid. The reaction is catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been studied for its potential use in various areas of scientific research. It has been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-2-13-17-18-15(24-13)16-12(21)10-19-5-7-20(8-6-19)14(22)11-4-3-9-23-11/h3-4,9H,2,5-8,10H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKGDUIUIPOYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide

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